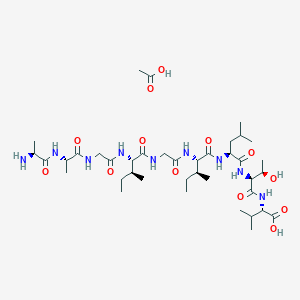
Mart-1(27-35)(human)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mart-1(27-35)(human), also known as Melan-A, is a peptide representing amino acids 27-35 of the MART-1 protein. This peptide is recognized by T cells and is associated with melanoma, a type of skin cancer. The MART-1 protein is a melanoma antigen recognized by T cells and is mainly expressed in melanocytes, the cells responsible for producing melanin in the skin and retina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mart-1(27-35)(human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Mart-1(27-35)(human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mart-1(27-35)(human) primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions. it can be involved in:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Amidation: Formation of amide bonds during peptide synthesis.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), N-Hydroxybenzotriazole (HOBt).
Deprotection Reagents: Trifluoroacetic acid (TFA).
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS).
Major Products Formed
The major product formed from the synthesis of Mart-1(27-35)(human) is the peptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .
Applications De Recherche Scientifique
Mart-1(27-35)(human) has several scientific research applications, particularly in the fields of immunology and oncology:
Cancer Immunotherapy: Mart-1(27-35)(human) is used as a target for cytotoxic T lymphocytes (CTLs) in melanoma immunotherapy.
Diagnostic Marker: It serves as an immunohistochemical marker for diagnosing melanoma in biopsy specimens.
Research Tool: The peptide is used in research to study T cell responses and melanoma biology.
Mécanisme D'action
Mart-1(27-35)(human) exerts its effects by being presented on the surface of melanoma cells in complex with HLA-A*0201 molecules. This complex is recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs). The recognition triggers the CTLs to kill the melanoma cells. The peptide’s interaction with the TCR complex and its role in activating the immune response are crucial for its function in immunotherapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mart-1(26-35): A slightly longer peptide that includes an additional amino acid at the N-terminus.
gp100(209-217): Another melanoma-associated antigen recognized by T cells.
Tyrosinase-related protein-1 (TRP-1): A melanosomal protein involved in melanin synthesis.
Uniqueness
Mart-1(27-35)(human) is unique due to its specific recognition by HLA-A*0201-restricted CTLs and its high expression in melanoma cells. This specificity makes it an ideal target for melanoma immunotherapy .
Propriétés
Formule moléculaire |
C39H71N9O13 |
|---|---|
Poids moléculaire |
874.0 g/mol |
Nom IUPAC |
acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C37H67N9O11.C2H4O2/c1-12-19(7)28(43-25(48)15-39-32(51)22(10)41-31(50)21(9)38)34(53)40-16-26(49)44-29(20(8)13-2)35(54)42-24(14-17(3)4)33(52)46-30(23(11)47)36(55)45-27(18(5)6)37(56)57;1-2(3)4/h17-24,27-30,47H,12-16,38H2,1-11H3,(H,39,51)(H,40,53)(H,41,50)(H,42,54)(H,43,48)(H,44,49)(H,45,55)(H,46,52)(H,56,57);1H3,(H,3,4)/t19-,20-,21-,22-,23+,24-,27-,28-,29-,30-;/m0./s1 |
Clé InChI |
DJBCPXAFOLJFOX-HADYAWPXSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)N.CC(=O)O |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)N.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


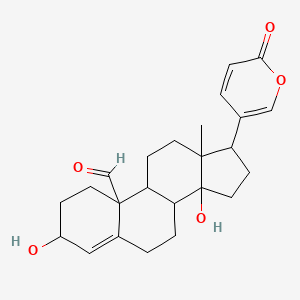
![3-ethyl-2-[(E)-2-(3-{(E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene}-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13812552.png)

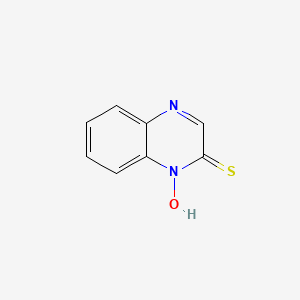
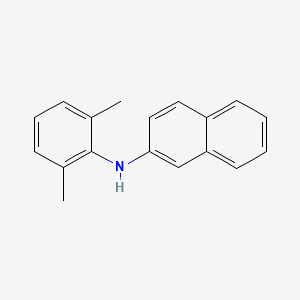
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)

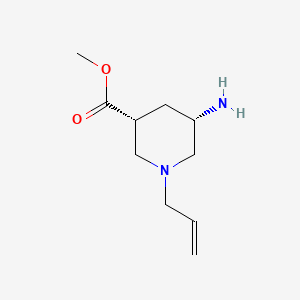
![1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)
![2-Hydroxy-1,4,4-trimethylbicyclo[3.2.0]heptan-3-one oxime](/img/structure/B13812634.png)
![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)
